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Abstract
P110 trifluoroacetate (P110) is a selective peptide inhibitor of the dynamin-related protein 1

(Drp1) and mitochondrial fission 1 protein (Fis1) interaction. Unlike non-selective Drp1

inhibitors (e.g., Mdivi-1), P110 specifically targets pathological mitochondrial fission without

disrupting basal mitochondrial dynamics. This specificity makes P110 an indispensable tool

compound for validating High-Throughput Screening (HTS) and High-Content Screening (HCS)

assays designed to identify novel mitochondrial therapeutics. This guide details the application

of P110 as a positive control and validation standard in both biochemical (TR-FRET) and

phenotypic (HCS) assays.

Introduction & Mechanism of Action
Mitochondrial dynamics, the balance between fusion and fission, is critical for cellular health.

Excessive mitochondrial fragmentation, driven by the recruitment of Drp1 to the outer

mitochondrial membrane (OMM) via the adaptor protein Fis1, is a hallmark of

neurodegenerative diseases (Alzheimer's, Parkinson's) and ischemic injury.
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P110 is a heptapeptide conjugated to a TAT carrier sequence (TAT-P110) to facilitate cell

permeability. Its mechanism is distinct:

Target: It binds to Drp1, sterically hindering its interaction with Fis1.[1][2][3][4][5][6]

Selectivity: It does not inhibit Drp1 interaction with other adaptors (Mff, MiD49/51) required

for physiological fission.[5]

Outcome: Prevents mitochondrial fragmentation under stress conditions (e.g., oxidative

stress, amyloid-beta exposure) while sparing basal mitochondrial function.[4][7]
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Figure 1: Mechanism of Action. P110 specifically intercepts the pathological Drp1-Fis1 axis

induced by cellular stress, sparing physiological fission pathways.[4][6]

HTS Strategy: Using P110 as a Control
In drug discovery, P110 is rarely the library compound being screened; rather, it is the positive

control used to define the "100% Inhibition" or "Rescued Phenotype" baseline.
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Assay Type Target Readout P110 Role

Biochemical Drp1-Fis1 PPI TR-FRET / AlphaLISA
Defines IC50 and Z'

factor stability.

Phenotypic (HCS) Mito Morphology
Confocal Imaging

(MitoTracker)

Validates "elongation"

phenotype under

stress.

Functional Cell Viability ATP / Caspase 3/7

Rescues viability in

stress models (e.g.,

MPP+).

Protocol 1: High-Content Screening (HCS) for
Mitochondrial Morphology
This protocol describes a cell-based assay to screen for compounds that prevent mitochondrial

fragmentation. P110 is used to validate the assay window between "Fragmented" (Stress

control) and "Protected" (P110 treated).

Materials
Cell Line: SH-SY5Y (neuronal) or HK-2 (renal epithelial).

Stressor: MPP+ (2 mM) or Hydrogen Peroxide (H2O2).

Control Compound: P110 Trifluoroacetate (dissolved in water or saline).

Dye: MitoTracker™ Deep Red FM (Invitrogen).

Fixative: 4% Paraformaldehyde (PFA).

Imaging System: PerkinElmer Operetta or Molecular Devices ImageXpress.

P110 Preparation & Handling
Solubility: P110 is soluble in water up to 5 mg/mL.[8]
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Stock Solution: Prepare a 1 mM stock in sterile water or PBS. Aliquot and store at -80°C.

Avoid freeze-thaw cycles.

Working Concentration: 1 µM (physiologic) to 10 µM (acute stress).

Step-by-Step Workflow
Cell Plating:

Seed SH-SY5Y cells at 5,000 cells/well in 384-well black/clear-bottom plates.

Incubate for 24 hours at 37°C, 5% CO2.

Pre-treatment (P110 Control):

Add P110 (1 µM final) to "Positive Control" wells.

Add Vehicle (Media) to "Negative Control" and "Stress Only" wells.

Incubate for 30 minutes.

Stress Induction:

Add MPP+ (2 mM final) to all wells except "Negative Control".

Incubate for 4 to 24 hours (optimization required based on cell line).

Staining:

Prepare staining solution: MitoTracker Deep Red (100 nM) + Hoechst 33342 (1 µg/mL).

Replace media with staining solution. Incubate 30 min at 37°C.

Fixation (Optional but recommended for HTS):

Wash 1x with PBS.

Fix with 4% PFA for 15 min at Room Temp.
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Wash 2x with PBS.

Automated Imaging & Analysis:

Objective: 40x or 60x Water Immersion.

Channels: DAPI (Nuclei), Cy5 (Mitochondria).

Feature Extraction:

Mitochondrial Aspect Ratio: (Major Axis / Minor Axis).

Form Factor: (Perimeter² / 4π * Area).

Fragmentation Index: Count of spots < 0.5 µm².[4]

HCS Workflow Diagram
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Figure 2: HCS Workflow. Sequential steps for validating mitochondrial morphology screens

using P110.

Protocol 2: Biochemical TR-FRET Assay (Drp1-Fis1
Interaction)
For screening small molecules that mimic P110's mechanism, a proximity-based assay is

required.

Assay Principle
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Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the physical

interaction between recombinant GST-Drp1 and His-Fis1.

Donor: Europium-labeled anti-GST antibody.

Acceptor: d2-labeled anti-His antibody.

Signal: High FRET signal indicates interaction. P110 reduces this signal.[1][2][4][5][6][8][9]

[10]

Protocol Steps
Reagents: Recombinant human Drp1 (GST-tag) and Fis1 (His-tag).

P110 Standard Curve: Prepare serial dilutions of P110 (0.1 nM to 100 µM) in Assay Buffer

(PBS + 0.1% BSA + 0.05% Tween-20).

Reaction Assembly (384-well low volume plate):

5 µL P110 (or library compound).

5 µL GST-Drp1 (10 nM final).

5 µL His-Fis1 (10 nM final).

Incubate 30 min at Room Temp.

Detection:

5 µL Anti-GST-Eu + Anti-His-d2 mixture.

Incubate 1-2 hours.

Read: Measure HTRF ratio (665 nm / 620 nm) on an EnVision or PHERAstar reader.

Data Analysis & Quality Control
Calculating Z-Factor
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To validate P110 as a suitable control for HTS:

: Mean and SD of P110 treated wells (Protected/Inhibited).

: Mean and SD of Stress-only wells (Fragmented/Active).

Target: Z' > 0.5 is required for a robust HTS assay.

Normalization
Normalize data to Percent of Control (POC):

0% Effect: Stress Only (Vehicle).

100% Effect: P110 (1 µM) + Stress.

Troubleshooting & Optimization
Issue Probable Cause Solution

P110 Inactivity Peptide degradation

Use fresh aliquots. Do not

store diluted working solutions

>24h.

High Background (HCS) Non-specific staining

Optimize MitoTracker

concentration (try 50-100 nM).

Wash thoroughly before

fixation.

Low Z-Factor High variability in stress

Ensure consistent cell density.

MPP+ toxicity varies by

passage number; titrate

stressor batch.

Precipitation High concentration stock

Dissolve P110 in water/saline.

If using DMSO, keep final

assay concentration <0.5%.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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